molecular formula C15H20N2O B1181193 Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- CAS No. 143785-84-6

Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro-

Cat. No.: B1181193
CAS No.: 143785-84-6
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Description

Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- is a complex organic compound with the molecular formula C11H8F3NO3. This compound is characterized by the presence of a benzoic acid core substituted with a cyclopropyl group containing an aminocarbonyl moiety and three fluorine atoms at the 2, 3, and 5 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Aminocarbonyl Group: The aminocarbonyl group can be introduced via an amination reaction, where an amine reacts with a carbonyl-containing compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the aminocarbonyl group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- can be compared with other similar compounds, such as:

    Benzoic acid derivatives: Compounds with different substituents on the benzoic acid core, such as 4-aminobenzoic acid and 4-nitrobenzoic acid.

    Cyclopropyl-containing compounds: Compounds with cyclopropyl groups, such as cyclopropylamine and cyclopropylcarbinol.

    Fluorinated compounds: Compounds with multiple fluorine atoms, such as trifluoroacetic acid and 2,3,4,5-tetrafluorobenzoic acid.

The uniqueness of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- lies in its combination of a benzoic acid core, a cyclopropyl group, an aminocarbonyl moiety, and multiple fluorine atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

143785-84-6

Molecular Formula

C15H20N2O

Molecular Weight

0

Synonyms

Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro-

Origin of Product

United States

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